1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene
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Overview
Description
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is a brominated aromatic compound with the molecular formula C10H10Br4O2. This compound is characterized by the presence of four bromomethyl groups and two methoxy groups attached to a benzene ring. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethers, alcohols, and hydrocarbon solvents .
Preparation Methods
The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene typically involves the bromination of 1,2,4,5-tetramethyl-3,6-dimethoxybenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
The compound is usually purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield tetraalkylated benzene derivatives, while oxidation can produce tetracarboxylic acids .
Scientific Research Applications
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is primarily based on its ability to undergo substitution and oxidation reactions. The bromomethyl groups can react with nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, which can alter the biological activity of the resulting molecules . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene can be compared with other brominated aromatic compounds, such as:
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound lacks the methoxy groups, making it less soluble in organic solvents and less reactive in certain substitution reactions.
1,2,4,5-Tetrakis(chloromethyl)-3,6-dimethoxybenzene: The presence of chlorine atoms instead of bromine atoms makes this compound less reactive in nucleophilic substitution reactions.
1,2,4,5-Tetrakis(bromomethyl)-3,6-dihydroxybenzene: The presence of hydroxyl groups instead of methoxy groups increases the compound’s solubility in water and its reactivity in hydrogen bonding interactions.
Properties
Molecular Formula |
C12H14Br4O2 |
---|---|
Molecular Weight |
509.85 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(bromomethyl)-3,6-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-17-11-7(3-13)9(5-15)12(18-2)10(6-16)8(11)4-14/h3-6H2,1-2H3 |
InChI Key |
HBRRNLRZHZIJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1CBr)CBr)OC)CBr)CBr |
Origin of Product |
United States |
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